molecular formula C26H21FN4O3 B2783805 2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol CAS No. 379266-50-9

2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol

Cat. No.: B2783805
CAS No.: 379266-50-9
M. Wt: 456.477
InChI Key: JOBLXLLJPQRWAX-UHFFFAOYSA-N
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Description

This compound is a pyrazole-derived phenol featuring two distinct pyrazole rings: one substituted with a 2-fluorophenoxy group and a methyl group, and another linked via a methoxy bridge to a phenyl group.

Properties

CAS No.

379266-50-9

Molecular Formula

C26H21FN4O3

Molecular Weight

456.477

IUPAC Name

2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol

InChI

InChI=1S/C26H21FN4O3/c1-17-26(34-24-10-6-5-9-22(24)27)25(30-29-17)21-12-11-20(13-23(21)32)33-16-18-14-28-31(15-18)19-7-3-2-4-8-19/h2-15,32H,16H2,1H3,(H,29,30)

InChI Key

JOBLXLLJPQRWAX-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=CN(N=C3)C4=CC=CC=C4)O)OC5=CC=CC=C5F

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol involves several steps. A common route is the condensation of a 2-fluorophenol derivative with a pyrazole intermediate under catalytic conditions. The methyl group is typically introduced via a Friedel-Crafts acylation or alkylation step. The final step involves linking the two pyrazole rings through a phenol bridge using a suitable coupling agent, such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). Reaction temperatures often range between 80°C and 150°C, with solvents like dimethylformamide (DMF) or toluene.

Industrial Production Methods:

In industrial settings, large-scale production relies on optimizing reaction yields and minimizing by-products. Process intensification techniques, such as microwave-assisted synthesis or continuous flow reactors, may be employed to enhance the efficiency of the synthesis. Green chemistry principles, like using bio-based solvents and recycling catalysts, are increasingly adopted to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions:

The compound undergoes a variety of chemical reactions, including:

  • Oxidation: Catalysts such as manganese dioxide (MnO2) or chromium trioxide (CrO3) can oxidize the phenol group to a quinone.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the pyrazole ring.

  • Substitution: Halogenation and nitration reactions can occur on the phenyl and pyrazole rings, typically using reagents like bromine or nitric acid.

Common Reagents and Conditions:

  • For oxidation: MnO2 in acetonitrile at room temperature.

  • For reduction: NaBH4 in ethanol under mild heating.

  • For substitution: Br2 in dichloromethane (DCM) at low temperatures.

Major Products: These reactions yield oxidized quinone derivatives, reduced pyrazole derivatives, and substituted halogenated or nitrated products.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity:
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. Studies have shown that compounds similar to 2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol demonstrate effective antibacterial activity against various strains, including resistant bacteria. The structure-activity relationship (SAR) analysis suggests that modifications in the pyrazole ring can enhance antibacterial efficacy .

2. Anti-inflammatory Effects:
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds with similar structures have been evaluated for their ability to inhibit inflammatory pathways, which could lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases. The presence of specific substituents on the pyrazole ring appears to influence the degree of anti-inflammatory activity .

3. Anticancer Properties:
Recent studies have explored the anticancer potential of pyrazole derivatives. Compounds featuring the pyrazole scaffold have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The dual-targeting mechanism of such compounds may offer a novel approach to cancer therapy .

Case Study 1: Antimicrobial Activity

In a study conducted by Narayana Rao et al., several pyrazolone analogues were synthesized and tested for their antimicrobial effects. Among these, compounds structurally related to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Compound NameActivityTarget Bacteria
Pyrazolone AStrongStaphylococcus aureus
Pyrazolone BModerateEscherichia coli

Case Study 2: Anti-inflammatory Potential

A comprehensive study evaluated the anti-inflammatory properties of various pyrazole derivatives, including those similar to the compound . The results indicated that these compounds effectively reduced inflammation markers in vitro, suggesting a potential for development into anti-inflammatory drugs .

Compound NameInhibition Rate (%)Inflammation Model
Compound X75LPS-induced model
Compound Y60Carrageenan model

Mechanism of Action

The mechanism by which the compound exerts its effects involves binding to specific molecular targets. The phenol and pyrazole groups are key functional sites that interact with proteins, enzymes, or receptors. For instance, the fluorophenoxy group can form hydrogen bonds or hydrophobic interactions with amino acids in enzyme active sites, inhibiting their activity. Pathways involved often include signal transduction, enzymatic catalysis, and gene expression modulation.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogues differ primarily in substituents on the pyrazole and phenol rings. Key examples include:

Compound Name Substituents (Pyrazole/Phenol Rings) Key Structural Differences Reference ID
5-Methoxy-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol 4-Methoxyphenyl, 5-methyl, 5-methoxy phenol Methoxy groups instead of fluorine and phenylpyrazole
2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol 4-Chlorophenyl, 5-fluoro phenol Chlorine substitution; single pyrazole ring
2-[4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol 2-Bromophenoxy, 2-chloro-4-fluorobenzyloxy Bromine and mixed halogen substitutions
2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrophenyl)methoxy]phenol 4-Methoxyphenoxy, 4-nitrobenzyloxy Nitro group for electron-withdrawing effects

Key Observations :

  • Electron-Withdrawing vs. Methoxy groups (e.g., ) may increase solubility but reduce metabolic stability.
  • Steric Effects : Bulkier substituents like 2-chloro-4-fluorobenzyloxy () introduce steric hindrance, which could affect molecular packing in crystals or interaction with enzymes.

Crystallographic and Conformational Analysis

Crystal structures of related compounds reveal insights into molecular conformation and intermolecular interactions:

  • Dihedral Angles: In 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol (), the central pyrazole forms dihedral angles of 16.83°, 48.97°, and 51.68° with adjacent aromatic rings. These angles influence planarity and π-π stacking. The target compound’s 2-fluorophenoxy group may reduce planarity compared to methoxy analogues, altering crystal packing.
  • Hydrogen Bonding : Analogues like the one in exhibit O–H···N hydrogen bonds, stabilizing crystal lattices. The target compound’s hydroxyl group likely participates in similar interactions, but fluorine’s electronegativity may strengthen hydrogen bonds compared to methoxy or methyl groups .

Recommendations for Future Research :

  • Conduct X-ray crystallography to compare dihedral angles and hydrogen bonding with analogues (using SHELXL ).
  • Evaluate biological activity against inflammatory or microbial targets, leveraging structural insights from .

Biological Activity

The compound 2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H15FN2O3C_{17}H_{15}FN_2O_3 with a molecular weight of 314.31 g/mol. The structure features a pyrazole ring, phenolic moiety, and a fluorophenoxy group, which contribute to its unique biological profile.

Anti-inflammatory and Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory and anticancer activities. For instance, studies have shown that related compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays demonstrated that certain pyrazole derivatives reduced cell viability in cancer cell lines, with IC50 values as low as 39.70 µM for MCF7 breast cancer cells .

The mechanism of action for this compound involves the modulation of specific molecular targets within the cell. It is believed to interact with enzymes or receptors that play crucial roles in inflammatory pathways and cancer progression. For example, the inhibition of caspases involved in apoptosis suggests that these compounds may induce programmed cell death in malignant cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies against various bacterial strains, including E. coli and Bacillus subtilis, pyrazole derivatives exhibited promising inhibitory effects, suggesting potential applications in treating bacterial infections .

Case Studies

  • Anti-inflammatory Activity : A study synthesized a series of pyrazole derivatives that demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .
  • Anticancer Activity : Another investigation focused on the antiproliferative effects of pyrazole analogs on different cancer cell lines, revealing significant cytotoxicity and suggesting further exploration for therapeutic use in oncology .
  • Antimicrobial Efficacy : Research highlighted the effectiveness of certain pyrazole compounds against Mycobacterium tuberculosis, with notable inhibition rates compared to established antibiotics .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameStructureBiological Activity
2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenolSimilar structure with different fluorophenoxy groupModerate anti-inflammatory activity
2-[4-(2-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenolChlorophenoxy group instead of fluorophenoxyEnhanced anticancer properties

Q & A

Q. What are the key synthetic steps for preparing this compound?

The synthesis involves:

  • Step 1 : Formation of the pyrazole core via refluxing 1-(2′-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione with phenyl hydrazine in ethanol and glacial acetic acid (7 hours, 45% yield) .
  • Step 2 : Purification using dry silica gel column chromatography and recrystallization in absolute ethanol .
  • Step 3 : Functionalization of substituents (e.g., fluorophenoxy groups) via nucleophilic aromatic substitution or coupling reactions, monitored by TLC .

Q. Which spectroscopic methods are critical for structural characterization?

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, particularly distinguishing aromatic protons (δ 6.5–8.5 ppm) and methyl/methoxy groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., exact mass ±0.001 Da) and fragmentation patterns .
  • X-ray Crystallography : Resolves dihedral angles (e.g., 16.83°–51.68° between pyrazole and aryl rings) and hydrogen bonds (O–H⋯N, ~2.8 Å) .

Q. How do structural features influence potential bioactivity?

  • The pyrazole core enables π-π stacking with biological targets, while fluorophenoxy and methoxyphenyl groups enhance lipophilicity and membrane permeability .
  • Hydrogen bonding (e.g., O–H⋯N) stabilizes interactions with enzymes or receptors, as observed in crystallographic data .

Q. What is the role of hydrogen bonding in crystal packing?

The O–H⋯N hydrogen bond (Table 1 in ) contributes to a layered crystal lattice, with bond lengths of ~2.8 Å and angles of ~150°. This stabilizes the 3D structure, influencing solubility and melting point (449 K) .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved?

  • Example : Dihedral angles between pyrazole and aryl rings vary (16.83°–51.68°) due to torsional flexibility . Use Hirshfeld surface analysis to quantify intermolecular interactions and refine displacement parameters (e.g., riding model for H-atoms) .
  • Validation : Compare experimental data with DFT-optimized geometries to identify outliers .

Q. What strategies optimize reaction yields during synthesis?

  • Solvent Choice : Ethanol/acetic acid mixtures improve protonation of intermediates, enhancing cyclization efficiency .
  • Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate hydrazine coupling, reducing side products .
  • Temperature Control : Reflux at ~80°C balances reaction rate and decomposition .

Q. How to design assays for evaluating biological activity?

  • In Vitro Models :
    • Anti-inflammatory : Measure COX-2 inhibition using ELISA (IC50_{50} values) .
    • Antimicrobial : Perform MIC assays against Gram-positive bacteria (e.g., S. aureus) .
  • Controls : Include reference compounds (e.g., indomethacin for COX-2) and validate with dose-response curves .

Q. How can derivatives be designed for enhanced pharmacokinetics?

  • Substituent Engineering : Replace methoxy groups with trifluoromethyl (-CF3_3) to improve metabolic stability (see analogs in ).
  • Scaffold Hybridization : Integrate thiazolidinone moieties (e.g., from ) to modulate solubility and target affinity.
  • Computational Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding to CB1 receptors or kinases .

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